2,4-Dimethylbenzyl 2,5-dimethylbenzoate
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Overview
Description
2,4-Dimethylbenzyl 2,5-dimethylbenzoate is an organic compound that belongs to the class of esters It is derived from the esterification of 2,4-dimethylbenzyl alcohol and 2,5-dimethylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbenzyl 2,5-dimethylbenzoate typically involves the esterification reaction between 2,4-dimethylbenzyl alcohol and 2,5-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzyl 2,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid and 2,5-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethylbenzyl alcohol and 2,5-dimethylbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2,4-Dimethylbenzyl 2,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzyl 2,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The aromatic rings in the compound can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzyl benzoate
- 2,5-Dimethylbenzyl benzoate
- 2,4-Dimethylbenzoic acid
- 2,5-Dimethylbenzoic acid
Uniqueness
2,4-Dimethylbenzyl 2,5-dimethylbenzoate is unique due to the presence of both 2,4-dimethyl and 2,5-dimethyl substituents on the benzene rings. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
55000-48-1 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)methyl 2,5-dimethylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-12-6-8-16(15(4)9-12)11-20-18(19)17-10-13(2)5-7-14(17)3/h5-10H,11H2,1-4H3 |
InChI Key |
IENKFXNUDJZDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)COC(=O)C2=C(C=CC(=C2)C)C)C |
Origin of Product |
United States |
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